molecular formula C10H23N3 B1273165 1-(2-Diethylaminoethyl)piperazine CAS No. 4038-92-0

1-(2-Diethylaminoethyl)piperazine

Cat. No.: B1273165
CAS No.: 4038-92-0
M. Wt: 185.31 g/mol
InChI Key: PVYBFVZRZWESQN-UHFFFAOYSA-N
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Description

1-(2-Diethylaminoethyl)piperazine (1-DEAP) is an organic compound that belongs to the piperazine class of compounds. It is a white, crystalline solid with a melting point of approximately 70 °C. 1-DEAP has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various drugs, and has been studied for its physiological and biochemical effects.

Scientific Research Applications

CO2 Absorption Enhancement

1-(2-Diethylaminoethyl)piperazine, when combined with other amines like 2-diethylaminoethanol (DEAE), enhances the absorption of CO2 in various solutions. This application is significant in carbon capture technologies. Experiments demonstrated that the absorption capacity and rate increase with the mass fraction of the mixed aqueous solutions and CO2 partial pressure. The use of piperazine in this context offers a promising approach for efficient CO2 capture and environmental sustainability (Zhang et al., 2020).

Development of Ion-Selective Electrodes

Piperazine derivatives have been explored for creating ion-selective electrodes (ISEs) for rapid and precise piperazine determination. This application is particularly important in medicinal chemistry, where piperazine is commonly used. The development of such electrodes can streamline the process of piperazine quantification in various forms (Kharitonov et al., 2001).

Enhancing Carbon Dioxide Capture

In the field of greenhouse gas control, piperazine-based solutions are used to capture carbon dioxide. Piperazine demonstrates high resistance to thermal degradation and oxidation, making it an efficient and sustainable choice for carbon dioxide capture in industrial processes. This application is vital for reducing the environmental impact of CO2 emissions (Freeman et al., 2010).

Application in Proteome Analysis

Piperazine derivatives are used in the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry. This application is significant in proteome analysis, allowing for more sensitive detection and identification of peptides, contributing to advancements in the field of proteomics and molecular biology (Qiao et al., 2011).

Potential in Antibacterial Research

Piperazine derivatives have shown promising antibacterial activities. Their synthesis and biological evaluation indicate potential applications in developing new antibacterial agents, especially against resistant bacterial strains. This research contributes to the ongoing effort in addressing antibiotic resistance and developing novel therapeutics (Matsumoto & Minami, 1975).

Flame Retardant Application on Cotton Fabric

Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric. Understanding the thermal decomposition mechanism of cotton fabric treated with these derivatives is crucial for enhancing fire safety in textiles (Nguyen et al., 2014).

Development of Anti-Inflammatory Agents

Piperazine derivatives have been synthesized and studied for their anti-inflammatory activity. This research contributes to the development of new therapeutic agents for treating inflammation-related disorders (Xiao-le, 2014).

Safety and Hazards

1-(2-Diethylaminoethyl)piperazine is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

Future Directions

Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This suggests that future research may continue to explore and refine these methods, potentially leading to more efficient and versatile synthesis processes for compounds like 1-(2-Diethylaminoethyl)piperazine.

Biochemical Analysis

Biochemical Properties

1-(2-Diethylaminoethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, this compound can influence the activity of gamma-aminobutyric acid (GABA) neurotransmitters, which are crucial for inhibitory signaling in the nervous system . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and enzyme activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and apoptosis in cancer cells, such as glioblastoma and cervix cancer cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can upregulate apoptotic marker proteins like cleaved caspase-3 and cytochrome c, leading to programmed cell death . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This inhibition disrupts normal neurotransmission, leading to various physiological effects. Additionally, this compound can modulate GABAergic signaling by acting as an agonist for GABA receptors . These molecular interactions contribute to the compound’s overall biochemical and pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of acetylcholinesterase and persistent modulation of GABAergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate neurotransmission without causing significant adverse effects . At higher doses, it can induce neurotoxic symptoms, such as tremors, convulsions, and restlessness . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of the compound, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues, affecting its overall bioavailability and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are essential for elucidating the compound’s precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBFVZRZWESQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371131
Record name N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-92-0
Record name N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4038-92-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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